
Choline magnesium trisalicylate
Structure
2D Structure

Eigenschaften
Key on ui mechanism of action |
Inhibits prostaglandin synthesis; acts on the hypothalamus heat-regulating center to reduce fever; blocks the generation of pain impulses |
---|---|
CAS-Nummer |
64425-90-7 |
Molekularformel |
C26H29MgNO10 |
Molekulargewicht |
539.8 g/mol |
IUPAC-Name |
magnesium;2-carboxyphenolate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/3C7H6O3.C5H14NO.Mg/c3*8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7;/h3*1-4,8H,(H,9,10);7H,4-5H2,1-3H3;/q;;;+1;+2/p-3 |
InChI-Schlüssel |
FQCQGOZEWWPOKI-UHFFFAOYSA-K |
SMILES |
C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2] |
Kanonische SMILES |
C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Beschreibung
Historical Context and Evolution of this compound as a Non-Acetylated Salicylate Derivative
The development of this compound emerged from decades of research into salicylate-based therapies, particularly the need to address the gastrointestinal toxicity of acetylsalicylic acid (aspirin). Early studies demonstrated that aspirin’s local irritant effects on gastric mucosa resulted in elevated cell exfoliation and mucosal bleeding, limiting its long-term use. By the 1980s, this compound was introduced as a non-acetylated salicylate derivative designed to retain anti-inflammatory efficacy while minimizing direct mucosal damage.
This compound combines choline and magnesium ions with trisalicylate, a structural modification that eliminates the acetyl group responsible for cyclooxygenase (COX) inhibition in aspirin. The absence of acetyl groups reduces the compound’s affinity for COX-1, thereby decreasing prostaglandin suppression in the gastrointestinal tract. Early clinical studies comparing this compound and aspirin demonstrated comparable anti-inflammatory effects, with significantly lower rates of gastric mucosal cell exfoliation despite higher serum salicylate levels in this compound-treated subjects.
Comparative Properties of this compound and Aspirin | ||
---|---|---|
Property | This compound | Aspirin |
Acetylated structure | No | Yes |
Primary mechanism of action | Non-COX-dependent anti-inflammatory pathways | COX inhibition |
Gastric mucosal exfoliation rate | Elevated (lower than aspirin) | Significantly elevated |
Serum salicylate levels | Higher | Lower |
The evolution of this compound reflects broader trends in NSAID development, emphasizing molecular tweaks to balance efficacy and tolerability. Its non-acetylated structure positions it as a transitional compound between traditional salicylates and modern COX-2 inhibitors.
Academic Significance of this compound in NSAID Research and Development
This compound has served as a critical model for studying structure-activity relationships in salicylate derivatives. Its design highlights the feasibility of decoupling anti-inflammatory effects from gastrointestinal toxicity, a principle now central to NSAID research. By substituting the acetyl group with choline and magnesium, researchers demonstrated that anti-inflammatory properties could be preserved through alternative mechanisms, such as modulating nuclear factor-kappa B (NF-κB) signaling or scavenging reactive oxygen species.
Academic investigations into this compound have also advanced understanding of salicylate pharmacokinetics. Unlike aspirin, which undergoes rapid hepatic conversion to salicylic acid, this compound’s trisalicylate component provides sustained release, achieving higher and more stable serum salicylate levels. This property has informed the development of extended-release NSAID formulations aimed at minimizing peak-trough fluctuations and associated side effects.
Furthermore, this compound’s role in pediatric rheumatology underscores its academic relevance. Studies exploring its use in juvenile rheumatoid arthritis have contributed to frameworks for NSAID safety profiling in children, particularly regarding renal and hepatic metabolism. These investigations emphasize the compound’s utility as a tool for probing age-specific pharmacokinetic and pharmacodynamic variations.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Cholinmagnesiumtrisalicylat beinhaltet die Reaktion von Cholinsalicylat mit Magnesiumsalicylat. Cholinsalicylat wird durch Reaktion von Salicylsäure mit Cholinhydroxid hergestellt, während Magnesiumsalicylat durch Reaktion von Salicylsäure mit Magnesiumhydroxid synthetisiert wird .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Cholinmagnesiumtrisalicylat in der Regel die folgenden Schritte:
Herstellung von Cholinsalicylat: Salicylsäure wird in einem wässrigen Medium mit Cholinhydroxid umgesetzt.
Herstellung von Magnesiumsalicylat: Salicylsäure wird in einem wässrigen Medium mit Magnesiumhydroxid umgesetzt.
Kombination: Die beiden Verbindungen werden dann unter kontrollierten Bedingungen kombiniert, um Cholinmagnesiumtrisalicylat zu bilden.
Analyse Chemischer Reaktionen
Stability and Degradation Under Stress Conditions
CMT’s stability has been evaluated under hydrolytic, oxidative, thermal, and photolytic conditions .
Table 1: Degradation Pathways of Choline Magnesium Trisalicylate
Key Observations:
-
pH Dependency : Degradation is pronounced in alkaline media due to hydroxide ion-driven ester cleavage .
-
Photodegradation : Light exposure induces radical-mediated oxidation, forming colored byproducts (e.g., quinones) .
-
Thermal Resilience : Short-term heating (≤80°C) does not compromise stability, making CMT suitable for standard pharmaceutical processing .
Analytical Methods for Degradation Monitoring
High-performance liquid chromatography (HPLC) coupled with UV/Vis or tandem mass spectrometry (HPLC-MS/MS) is the gold standard for analyzing CMT degradation:
Table 2: HPLC Parameters for CMT Analysis
-
Validation : Methods exhibit high precision (%RSD <2) and recovery rates (97–99%) .
-
Degradation Product Identification : HPLC-MS/MS confirms 2,3- and 2,5-dihydroxybenzoic acids as primary hydrolytic and photolytic byproducts .
Implications for Pharmaceutical Formulation
-
Storage : CMT requires protection from light and alkaline excipients to prevent degradation .
-
Compatibility : Avoid co-formulation with strong bases or oxidizing agents despite its oxidative stability .
This comprehensive analysis underscores CMT’s reactivity profile, guiding its safe application in drug development and storage.
Wissenschaftliche Forschungsanwendungen
Pain Management and Anti-inflammatory Use
Choline magnesium trisalicylate is primarily used to relieve pain and inflammation associated with various conditions, including arthritis and musculoskeletal disorders. Its efficacy is comparable to that of aspirin but with a potentially better safety profile, particularly in patients who cannot tolerate traditional NSAIDs.
Clinical Studies
- Asthma Patients with Aspirin Hypersensitivity : A study involving 23 asthmatic patients demonstrated that this compound was well-tolerated, showing no significant adverse respiratory effects or airway obstruction when administered in escalating doses (50-1,500 mg) over a week. The absence of cyclooxygenase inhibition indicated its unique mechanism compared to other salicylates .
- Bone Pain from Metastatic Cancer : In a randomized controlled trial with 26 patients suffering from painful bony metastases, this compound significantly relieved pain within one hour of administration (1500 mg), suggesting its potential as an adjunct to opioids in managing metastatic bone pain .
Hepatotoxicity Concerns
While generally safe, this compound has been associated with liver enzyme elevations in some patients. Reports indicate that transient aminotransferase elevations can occur, which may resolve even with continued use if doses are adjusted .
Case Reports
- A notable case involved a 21-year-old woman who developed elevated liver enzymes after starting treatment for systemic lupus erythematosus. The elevation was linked to the use of this compound, highlighting the need for monitoring liver function during therapy .
Alternative to Aspirin for Platelet Aggregation
This compound has been investigated as an alternative to aspirin for patients at risk of bleeding complications due to its lower impact on platelet aggregation. A study comparing the effects of this compound and aspirin on platelet function found that while aspirin significantly inhibited platelet aggregation, this compound did not produce similar effects, suggesting its utility in specific clinical scenarios .
Pediatric Applications
This compound is also indicated for juvenile idiopathic arthritis, providing anti-inflammatory benefits without the gastrointestinal risks associated with conventional NSAIDs . However, caution is advised due to potential risks such as Reye's syndrome in children and adolescents.
Pharmacological Profile
The pharmacological properties of this compound include:
Wirkmechanismus
Choline magnesium trisalicylate exerts its effects by inhibiting the synthesis of prostaglandins, which are lipid compounds involved in the inflammatory response and pain signaling . The compound acts on the hypothalamus heat-regulating center to reduce fever and blocks the generation of pain impulses . The molecular targets include prostaglandin G/H synthase 1 and prostaglandin G/H synthase 2, which are key enzymes in the biosynthesis of prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Aspirin (Acetylsalicylic Acid): Like choline magnesium trisalicylate, aspirin is a salicylate used for its anti-inflammatory and analgesic properties.
Magnesium Salicylate: This compound is a component of this compound and shares similar anti-inflammatory properties.
Choline Salicylate: Another component of this compound, choline salicylate is used for its analgesic and anti-inflammatory effects.
Uniqueness: this compound is unique due to its combination of choline salicylate and magnesium salicylate, which provides a synergistic effect in reducing inflammation and pain without affecting platelet aggregation . This makes it a preferred choice for patients who require anti-inflammatory treatment without the risk of bleeding complications associated with other salicylates .
Biologische Aktivität
Choline magnesium trisalicylate (CMT) is a non-acetylated salicylate compound with notable anti-inflammatory and analgesic properties. It is primarily used in the treatment of pain and inflammation associated with various conditions, including arthritis. This article provides a comprehensive overview of the biological activity of CMT, including its pharmacological mechanisms, clinical efficacy, safety profile, and relevant case studies.
CMT is a small molecule with the chemical formula and an average molecular weight of approximately 539.8 g/mol . The compound is known to inhibit prostaglandin synthesis, which plays a crucial role in mediating pain and inflammation. CMT acts on the hypothalamus to reduce fever and blocks pain impulse generation through its effects on cyclooxygenase enzymes (COX-1 and COX-2) .
Indications
CMT is indicated for:
- Symptomatic treatment of arthritis (including osteoarthritis and rheumatoid arthritis)
- Management of pyrexia (fever)
- Relief from pain and inflammation associated with other musculoskeletal disorders .
Dosage Forms
CMT is available in various formulations, including:
- Tablets (500 mg, 750 mg, 1000 mg salicylate content)
- Liquid preparations for patients who may prefer or require a non-tablet form .
Comparative Studies
A double-blind study compared the efficacy of CMT with ibuprofen in patients with rheumatoid arthritis. Results indicated that CMT was similarly effective as ibuprofen in reducing pain and inflammation but with a potentially better side effect profile .
Another study focused on asthmatic patients with aspirin hypersensitivity demonstrated that CMT did not induce airway obstruction or significant decrease in serum thromboxane B2 levels, indicating its safety for this specific population .
Safety Profile
CMT is generally well tolerated; however, like all medications, it can lead to adverse effects. Commonly reported side effects include:
- Gastrointestinal complaints (nausea, vomiting, gastric upset)
- Tinnitus
- Mild elevations in liver enzymes .
Case Studies
-
Liver Enzyme Elevations : A case involving a 21-year-old woman taking CMT for systemic lupus erythematosus showed transient serum aminotransferase elevations after four days of treatment. The enzyme levels began to decline upon discontinuation of the drug .
Key Points Details Medication This compound Dose 3.0 g daily Pattern Mixed (R=4.5) Severity Mild enzyme elevations Latency 4 days - Eosinophilic Hepatitis : Another case reported eosinophilic hepatitis after short-term use of CMT, highlighting the need for monitoring liver function during treatment .
Pharmacokinetics
CMT exhibits favorable pharmacokinetic properties. A study comparing once-daily versus twice-daily dosing regimens found that both regimens achieved therapeutic salicylate levels effectively without significant differences in bioavailability .
Pharmacokinetic Parameter | Once Daily (3000 mg) | Twice Daily (1500 mg) |
---|---|---|
Mean Trough Concentration | Within therapeutic range (5-30 mg/dL) | Within therapeutic range (5-30 mg/dL) |
Area Under Curve (AUC) | Higher after once daily dosing | Lower after twice daily dosing |
Q & A
Basic: What are the key structural and pharmacokinetic properties of CMT, and how do they inform experimental design?
Answer:
CMT has a molecular formula of C₂₆H₂₉O₁₀NMg (molecular weight: 539.8 g/mol) . Its water solubility facilitates bioavailability studies, particularly in liquid formulations for elderly populations . Pharmacokinetic studies typically measure serum salicylate concentrations using high-performance liquid chromatography (HPLC) or spectrophotometry, as demonstrated in pediatric fever trials . Researchers should note that CMT lacks the acetyl moiety of aspirin, reducing platelet aggregation interference, which is critical when designing studies in patients with bleeding risks .
Advanced: How does CMT modulate thromboxane biosynthesis compared to aspirin, and what methodologies are used to evaluate this mechanism?
Answer:
Unlike aspirin, CMT does not acetylate cyclooxygenase-1 (COX-1), preserving thromboxane A₂ (TXA₂) biosynthesis in platelets. This distinction was validated via ex vivo platelet aggregation assays using arachidonic acid as a substrate . Advanced studies employ radioimmunoassays (RIA) to quantify TXB₂ (a stable TXA₂ metabolite) in serum samples. For example, Danesh et al. (1989) showed that CMT inhibits TXA₂ by <10% versus >95% with aspirin, supporting its use in bleeding-prone cohorts . Researchers should replicate these methods while controlling for renal clearance rates, as salicylate excretion varies with urine pH .
Basic: What standardized protocols exist for assessing CMT’s anti-inflammatory efficacy in preclinical models?
Answer:
Preclinical studies often use rodent models of adjuvant-induced arthritis or carrageenan-induced paw edema. Key endpoints include prostaglandin E₂ (PGE₂) levels (measured via ELISA) and histopathological scoring of inflammation . Dosing should mirror human equivalents (e.g., 50–100 mg/kg in rats), adjusted for allometric scaling. Researchers must validate CMT’s purity via nuclear magnetic resonance (NMR) spectroscopy, as its exact crystalline structure remains undefined .
Advanced: How can contradictory data on CMT’s gastrointestinal (GI) safety profile be reconciled across studies?
Answer:
While CMT is considered GI-sparing compared to NSAIDs, conflicting reports exist. For example, Danesh et al. (1987) reported reduced gastric mucosal injury in bleeding-prone patients , but co-administration with alendronate may synergistically increase ulcer risk . To resolve contradictions, researchers should stratify cohorts by comorbidities (e.g., diabetes, renal impairment) and use endoscopic scoring in randomized controlled trials (RCTs). Meta-analyses should adjust for confounders like concomitant proton-pump inhibitor use .
Advanced: What methodological considerations are critical when designing a CMT trial for pediatric rheumatic carditis, given limited existing data?
Answer:
Current pediatric data are extrapolated from adult pharmacokinetics, where serum salicylate trough levels are monitored to guide dosing (e.g., 50–100 mg/kg/day) . Researchers should adopt a milligram-per-kilogram equivalence approach, as in the rheumatic carditis case report by JPPT et al., which mirrored aspirin regimens . Safety endpoints must include audiological monitoring (tinnitus incidence <20%) and thromboelastography to assess hemostasis . Placebo-controlled crossover designs, as used in chronic pain trials , could minimize bias in small pediatric cohorts.
Basic: What drug interaction risks are associated with CMT, and how should they be managed in clinical trials?
Answer:
CMT potentiates hypoglycemia with sulfonylureas (e.g., tolazamide) via unclear mechanisms, necessitating frequent glucose monitoring . It also competes with bumetanide for renal tubular secretion, risking hypokalemia; thus, electrolyte panels are mandatory in co-administered trials . Researchers should reference in vitro cytochrome P450 inhibition assays and therapeutic drug monitoring (TDM) protocols to mitigate interactions .
Advanced: How can researchers optimize blinding in RCTs evaluating CMT for chronic pain, given its distinct adverse effect profile?
Answer:
The 1990 low-back pain RCT used a double-blind crossover design with matched placebos, but tinnitus and GI symptoms (20% incidence) may unblind participants . To address this, consider an active comparator (e.g., naproxen) with similar AE profiles. Stratified randomization by baseline pain scores and intent-to-treat (ITT) analysis can reduce bias. Secondary endpoints like serum salicylate levels should be masked from assessors .
Basic: What analytical techniques are recommended for quantifying CMT and its metabolites in biological samples?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity for salicylate and its metabolites (gentisic acid). For stability, samples should be acidified to pH 2–3 and stored at −80°C . Spectrophotometric methods (e.g., Trinder’s reagent) are cost-effective for high-throughput studies but less specific. Researchers must validate assays against FDA/EMA guidelines, including matrix effect and recovery tests .
Advanced: What statistical approaches are suitable for analyzing time-dependent efficacy in CMT trials, such as delayed analgesic onset?
Answer:
Mixed-effects models can account for repeated measures (e.g., daily pain scores) and covariates like age or renal function. Survival analysis (Kaplan-Meier curves) may evaluate time-to-response differences between CMT and NSAIDs. For example, the 1990 pain study used Fisher’s exact test to compare responder rates at 6-week intervals . Bayesian hierarchical models are advantageous in small-sample studies (e.g., pediatric rheumatic carditis) to incorporate prior adult data .
Advanced: How does CMT’s lack of acetyl moiety influence its applicability in aspirin-exacerbated respiratory disease (AERD) populations?
Answer:
In AERD patients, Szczeklik et al. (1990) demonstrated CMT’s safety via bronchoprovocation tests, showing no cross-reactivity with aspirin-sensitive COX-1 inhibition . Researchers should replicate this using spirometry and leukotriene E₄ (LTE₄) measurements in urine. However, post-marketing surveillance is advised, as rare hypersensitivity reactions (<1%) are documented .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.